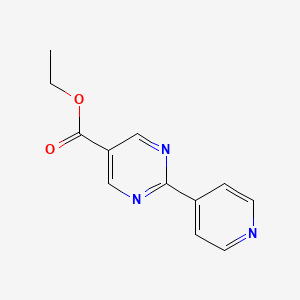

Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyridin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLKDFNKHNYKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627670 | |

| Record name | Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-46-0 | |

| Record name | Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Pyridin 4 Yl Pyrimidine 5 Carboxylate

Retrosynthetic Analysis of Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary bond formations to consider are the C-C bond between the pyrimidine (B1678525) and pyridine (B92270) rings, and the bonds forming the pyrimidine ring itself.

One logical disconnection is the bond between the C2 of the pyrimidine and the C4 of the pyridine. This suggests a cross-coupling reaction as the final step, utilizing a pre-functionalized pyrimidine and a pyridine derivative. A plausible forward synthesis would involve a Suzuki or Stille coupling between a 2-halopyrimidine-5-carboxylate and a corresponding pyridin-4-ylboronic acid or pyridin-4-ylstannane.

Alternatively, the pyrimidine ring can be disconnected to reveal simpler acyclic precursors. This approach points towards a condensation and cyclization reaction. The pyrimidine ring can be constructed from a three-carbon component and an amidine. In this case, the pyridin-4-yl group would be introduced as part of the amidine precursor, namely isonicotinamidine (B1297283). This amidine would then react with a suitable three-carbon electrophile already containing the ethyl carboxylate group to form the pyrimidine core in a ring-closure reaction.

These two main retrosynthetic pathways—cross-coupling and ring formation—form the basis for the synthetic strategies discussed in the subsequent sections.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule through the formation of the pyrimidine ring with the pyridine substituent already in place or through the direct coupling of the two heterocyclic systems.

Condensation Reactions Utilizing Pyrimidine Precursors

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. semanticscholar.org For the synthesis of this compound, isonicotinamidine hydrochloride can be reacted with a functionalized three-carbon component. A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. nih.gov This provides a high-yielding and direct route to pyrimidines unsubstituted at the 4-position. nih.gov

Ring-Closure Reactions for Pyrimidine Core Formation

The most common and versatile method for constructing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a C-C-C fragment (such as a 1,3-dielectrophile). semanticscholar.org To synthesize this compound, isonicotinamidine can be reacted with an appropriate three-carbon precursor that already contains the ethyl ester functionality. Examples of such precursors include derivatives of ethyl acrylate (B77674) or ethyl propiolate, which can be functionalized to react with the amidine and subsequently cyclize to form the desired pyrimidine ring.

Esterification and Functional Group Introduction Strategies

In an alternative approach, the pyrimidine-5-carboxylic acid core can be synthesized first, followed by esterification. For instance, if 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid is available, it can be converted to the corresponding ethyl ester through standard esterification procedures. A common method involves reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of strong acid, such as sulfuric acid or hydrochloric acid. Another effective method is the reaction of the carboxylic acid with thionyl chloride to form the acyl chloride, which then readily reacts with ethanol to yield the ethyl ester. wikipedia.org

Synthesis via Key Intermediates

The use of pre-functionalized pyrimidine intermediates, particularly halogenated ones, offers a powerful and modular approach to the synthesis of this compound.

Utilization of Ethyl 2,4-dichloropyrimidine-5-carboxylate in Synthetic Pathways

Ethyl 2,4-dichloropyrimidine-5-carboxylate is a versatile and key intermediate for the synthesis of a variety of substituted pyrimidines. chemimpex.com The two chlorine atoms on the pyrimidine ring have different reactivities, allowing for selective substitution. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the chlorine at the 2-position. mdpi.com

A highly effective method for introducing the pyridin-4-yl group is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille reaction.

In a Suzuki coupling reaction, ethyl 2-chloro-4-(pyridin-4-yl)pyrimidine-5-carboxylate (formed by a selective reaction at the 4-position) or ethyl 2,4-dichloropyrimidine-5-carboxylate can be reacted with 4-pyridinylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. mdpi.comrsc.org Microwave irradiation has been shown to significantly accelerate these coupling reactions. mdpi.com

| Halopyrimidine | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 °C | 71% | mdpi.com |

| 5-bromopyrimidine | 2-methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | - | rsc.org |

Alternatively, a Stille cross-coupling reaction can be employed. This would involve the reaction of ethyl 2-chloropyrimidine-5-carboxylate with a 4-pyridinylorganostannane reagent, such as 4-(tributylstannyl)pyridine, in the presence of a palladium catalyst. wikipedia.org Stille reactions are known for their tolerance of a wide variety of functional groups. wikipedia.org

Following the successful coupling at the 2-position, if starting with a dichlorinated pyrimidine, the remaining chlorine at the 4-position (if present) would typically be removed via a dehalogenation step, for instance, by catalytic hydrogenation.

Routes Involving Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate as Precursor

The synthesis of this compound can be strategically approached using Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate as a key intermediate. This precursor, which exists predominantly in its tautomeric pyridone form, requires a two-step transformation to yield the target compound. stackexchange.com

The initial and most critical step is the conversion of the 4-hydroxy group into a more reactive leaving group, typically a chloro group. This is a standard and widely used procedure in pyrimidine chemistry. oregonstate.edunih.gov The reaction is commonly achieved by treating the 4-hydroxypyrimidine (B43898) derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or a tertiary amine. nih.govgoogle.com Modern, solvent-free methods allow for this chlorination to be performed efficiently by heating the substrate with an equimolar amount of POCl₃ in a sealed reactor. nih.gov

Once the intermediate, Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate, is formed, the subsequent step involves a reductive dehalogenation. Various methods are available for the reduction of chloropyrimidines. oregonstate.edu A common and effective approach is catalytic hydrogenation, where the chloro-substituted pyrimidine is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). A base, such as magnesium oxide or sodium hydroxide (B78521), is typically added to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu

Table 1: Two-Step Synthesis from 4-Hydroxy Precursor

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Chlorination | Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate, POCl₃, optional base (e.g., pyridine), heat. nih.gov | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate |

| 2 | Reduction | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate, H₂, Pd/C catalyst, base (e.g., MgO). oregonstate.edu | This compound |

Derivatization from Pyrimidine-5-carboxylates

A more direct approach to this compound involves constructing the pyrimidine ring from acyclic precursors, a method widely used for building substituted pyrimidines. bu.edu.eg This strategy is centered on the condensation of a 1,3-bifunctional three-carbon fragment with an amidine. bu.edu.eg

In this specific synthesis, the pyridin-4-yl moiety is introduced via the corresponding amidine, isonicotinamidine (pyridin-4-carboximidamide). The three-carbon component is a derivative of ethyl 3-oxopropanoate (B1240783) that is suitably functionalized to react with the amidine and form the pyrimidine-5-carboxylate structure. One such method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which provides a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters that are unsubstituted at the 4-position.

Analog and Derivative Synthesis Strategies

The core structure of this compound serves as a scaffold for extensive derivatization. Strategic modifications can be made at the pyridine ring, the pyrimidine ring, and the ethyl ester group, allowing for the synthesis of a wide array of analogs.

Substitutions at the Pyridine Ring (e.g., Pyridin-2-yl vs. Pyridin-4-yl variations)

The isomeric position of the nitrogen atom within the pyridine ring significantly influences the molecule's properties. The synthesis of the pyridin-2-yl analog, Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate, follows a similar logic to its pyridin-4-yl counterpart. The primary difference lies in the choice of the starting amidine. Instead of isonicotinamidine, picolinamidine (pyridin-2-carboximidamide) is used.

The synthesis of various 2-(pyridin-2-yl) pyrimidine derivatives has been reported, showcasing the versatility of this approach. nih.gov For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were prepared to explore their biological activities. nih.gov The precursor for these analogs, Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate, is also a known compound, indicating that synthetic routes parallel to those for the pyridin-4-yl isomer are well-established. nih.gov

Modifications at the Pyrimidine Ring (e.g., C-4, C-6, N-1, N-3 positions)

The pyrimidine ring itself offers multiple sites for modification, enabling the introduction of various substituents to tune the molecule's characteristics.

C-4 and C-6 Positions: These positions are frequently targeted for substitution. A common strategy involves starting with a di-substituted precursor, such as a 4,6-dichloropyrimidine (B16783) derivative, and performing sequential nucleophilic aromatic substitution (SNAr) reactions. For example, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with primary amines can lead to symmetric 4,6-diamino derivatives. chemrxiv.org Similarly, 2-amino-4,6-diarylpyrimidine-5-carboxylates can be synthesized by building the heterocyclic ring on a solid support and then displacing a leaving group. researchgate.net Tosylation of 4-pyrimidinols followed by Suzuki-Miyaura cross-coupling provides a route to 4-arylpyrimidines.

N-1 and N-3 Positions: While direct alkylation at the ring nitrogens of the parent compound is less common, modifications can be introduced by starting with N-substituted precursors (e.g., N-substituted ureas or amidines) during the ring-forming condensation reaction. Ring transformation reactions of N-alkylpyrimidinium salts with nucleophiles can also lead to modifications involving the ring nitrogen atoms. semanticscholar.org

Transformations of the Ethyl Ester Group (e.g., Hydrazinolysis, Amidation)

The ethyl ester group at the C-5 position is a versatile handle for introducing a variety of functional groups, most notably amides and hydrazides.

Amidation: The most common transformation is hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation. The hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide in ethanol. nih.gov The resulting carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) to form the corresponding amide. nih.gov Direct coupling of amines with carboxylate salts using coupling agents like HBTU is also an efficient method. acs.org

Hydrazinolysis: Direct reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) can yield the corresponding hydrazide (pyrimidine-5-carbohydrazide). This reaction is often performed by refluxing the ester with hydrazine hydrate in a solvent like ethanol. evitachem.comevitachem.com However, this reaction can sometimes be complicated by ring-opening, especially under harsh, solvent-free conditions or with an excess of hydrazine, leading to cleavage of the pyrimidine ring itself. semanticscholar.orgresearchgate.net

Table 2: Key Transformations of the Ethyl Ester Group

| Transformation | Intermediate | Reagents and Conditions | Product |

|---|---|---|---|

| Hydrolysis | N/A | NaOH, EtOH/H₂O, rt. nih.gov | 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid |

| Amidation | Carboxylic acid | Amine, EDCI, HOBT, DMF, rt. nih.gov | N-substituted-2-(pyridin-4-yl)pyrimidine-5-carboxamide |

| Hydrazinolysis | N/A | Hydrazine hydrate, EtOH, reflux. evitachem.com | 2-(pyridin-4-yl)pyrimidine-5-carbohydrazide |

Introduction of Diverse Heterocyclic Moieties

To create more complex molecular architectures, other heterocyclic rings can be attached to or fused with the central pyrimidine scaffold.

Attachment of Heterocycles: One strategy involves coupling a halogenated pyrimidine with another heterocyclic compound. For example, novel pyrimidine-quinoline hybrids have been synthesized by coupling 4-aryl-2-chloropyrimidines with ethyl 2-aminophenylquinoline-4-carboxylate scaffolds under microwave irradiation. semanticscholar.org This SNAr reaction effectively links the two heterocyclic systems.

Formation of Fused Systems: The pyrimidine ring can serve as a foundation for building fused heterocyclic systems. For example, a 2-hydrazinylpyrimidine derivative, formed via hydrazinolysis of a suitable precursor, can undergo intramolecular cyclization or react with other reagents to form fused triazolopyrimidine systems. bu.edu.egresearchgate.net Similarly, pyrrolopyrimidine derivatives can be used as starting materials for the synthesis of novel tricyclic systems like triazaacenaphthylene.

The fusion of a pyrimidine moiety with other scaffolds like thiazole, pyrazole, or triazole is a common strategy to generate novel chemical entities with unique properties. bu.edu.eg

Advanced Synthetic Techniques

Modern synthetic strategies for constructing the pyrimidine core of this compound focus on enhancing reaction efficiency, atom economy, and the ease of product purification. These techniques include solid-phase synthesis, multicomponent reactions, microwave-assisted methods, and the use of novel catalytic systems.

Polymer-assisted synthesis is a powerful technique that facilitates the preparation of complex molecules through a series of steps where one of the reactants is bound to a solid polymer support. This approach simplifies the purification process, as excess reagents and by-products can be washed away from the polymer-bound intermediate.

The synthesis of pyrimidine-5-carboxylates on a solid support typically begins with the modification of a resin, such as Merrifield's resin. researchgate.net A linker molecule is attached to the resin, which is then used to anchor a starting material. The pyrimidine ring is constructed on this solid support through sequential reactions. For instance, a polymer-supported thiouronium salt can be reacted with an α,β-unsaturated carbonyl compound to form a dihydropyrimidine (B8664642), which is then oxidized to the aromatic pyrimidine. Finally, the desired product is cleaved from the resin. researchgate.net This strategy allows for the construction of diverse libraries of pyrimidine derivatives by varying the components in the reaction sequence. researchgate.net

Table 1: General Steps in Polymer-Assisted Synthesis of Pyrimidine-5-Carboxylates

| Step | Description | Purpose |

|---|---|---|

| 1. Resin Functionalization | Modification of a solid support (e.g., Merrifield's resin) with a suitable linker. | To provide an anchor point for the synthesis. |

| 2. Substrate Loading | Attachment of a starting material (e.g., a thiourea (B124793) derivative) to the functionalized resin. | To immobilize the substrate for easy purification. |

| 3. Heterocycle Formation | Stepwise construction of the pyrimidine ring on the solid support via cyclocondensation reactions. | To build the core structure of the target molecule. |

| 4. Oxidation | Aromatization of the intermediate dihydropyrimidine ring. | To form the stable aromatic pyrimidine system. |

| 5. Cleavage | Release of the final pyrimidine carboxylate product from the polymer support. | To isolate the purified target compound. |

One-Pot Multicomponent Reactions in Pyrimidine Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates structural features from each of the starting materials. benthamdirect.comrsc.org These reactions are prized for their atom economy, reduction of waste, and operational simplicity, as they avoid the need for isolating intermediates. researchgate.net

The synthesis of pyrimidine rings via MCRs is well-established. A common approach that can be adapted for this compound involves the condensation of an amidine, a 1,3-dicarbonyl compound (or its equivalent), and a third component. Specifically, isonicotinamidine (the amidine corresponding to the pyridin-4-yl group) can be reacted with an ethyl β-oxo ester and an aldehyde in a variation of the Biginelli reaction. derpharmachemica.com This acid-catalyzed cyclocondensation assembles the pyrimidine core in a single, efficient step. derpharmachemica.com Sustainable approaches using green solvents like water or ethanol are often employed. rsc.orgresearchgate.net

Table 2: Example of a Multicomponent Reaction for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

|---|---|---|---|---|

| Aromatic Aldehyde | Ethyl Acetoacetate (B1235776) | Urea | Acid (e.g., HCl, ZrCl₄) | Dihydropyrimidine-5-carboxylate |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.gov The heating mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. nih.gov

This technique is highly applicable to the synthesis of heterocyclic compounds, including pyrimidines. benthamdirect.comeurekaselect.comresearchgate.net The construction of this compound can be significantly accelerated using microwave irradiation. For example, the cyclocondensation reaction between isonicotinamidine hydrochloride and a suitable three-carbon electrophile, such as an enaminone or an ethynyl (B1212043) ketone, can be performed in minutes under microwave heating, whereas the same reaction might take several hours using a conventional oil bath. researchgate.net Often, these reactions can be carried out under solvent-free conditions or using high-boiling, microwave-absorbent solvents, which aligns with the principles of green chemistry. researchgate.netresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Energy Efficiency | Low (heats vessel first) | High (heats reactants directly) |

| Product Yield | Often moderate to good | Often good to excellent |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times |

Catalytic Methodologies for Pyrimidine Ring Construction

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with greater selectivity and efficiency. The construction of the pyrimidine ring can be facilitated by various types of catalysts, including metals, acids, bases, and even nanocatalysts. mdpi.comrsc.org

Transition-metal catalysis, particularly with copper (Cu) or iridium (Ir), has proven effective for pyrimidine synthesis. mdpi.comorganic-chemistry.org For instance, a copper-catalyzed [3+3] annulation reaction between an amidine and a suitable three-carbon synthon like a β-enaminone can efficiently produce polysubstituted pyrimidines. rsc.org Another powerful approach is the iridium-catalyzed multicomponent synthesis from amidines and alcohols, which proceeds through a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring. organic-chemistry.orgrsc.org Lewis acids, such as zirconium chloride or samarium chloride, are also commonly used to catalyze the cyclocondensation steps in pyrimidine synthesis, particularly in multicomponent reactions like the Biginelli synthesis. derpharmachemica.comrsc.org

Table 4: Catalytic Approaches for Pyrimidine Ring Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Transition Metal | Copper(II) salts | [3+3] Cycloaddition | mdpi.com |

| Transition Metal | PN₅P-Iridium Pincer Complex | Multicomponent Synthesis (from alcohols) | organic-chemistry.org |

| Lewis Acid | Zirconium(IV) chloride (ZrCl₄) | Biginelli Reaction | derpharmachemica.com |

| Lewis Acid | Samarium(III) chloride (SmCl₃) | Cyclization of β-formyl enamides | rsc.org |

| Nanocatalyst | Nano-MgO | Multicomponent Synthesis | rsc.org |

Spectroscopic and Crystallographic Elucidation of Novel Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of the title compound, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom, respectively.

Detailed ¹H NMR analysis of related compounds, such as ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate, confirms the presence of all expected structural motifs. mdpi.com The aromatic region of the spectrum displays signals corresponding to the protons on both the pyrimidine (B1678525) and pyridine (B92270) rings. mdpi.com The ethyl ester group is readily identified by a characteristic quartet and triplet pattern in the upfield region, resulting from the coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectra of derivatives show distinct signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the aliphatic carbons of theethyl group. mdpi.com For instance, in analogues like ethyl 6-(5-((4-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate, the carbonyl carbon (C=O) signal appears significantly downfield, a characteristic feature of ester functionalities. mdpi.com While specific 2D NMR data like HSQC and HMBC are not detailed in the provided sources, these techniques are routinely employed to establish direct and long-range correlations between proton and carbon atoms, ensuring unambiguous assignment of all NMR signals in complex heterocyclic systems.

Table 1: Representative ¹H NMR Spectral Data for a Derivative, Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate mdpi.com

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |

|---|---|---|

| Pyrimidine-H | 9.39 | s |

| Pyridine-H | 9.26 | dd, J = 2.2, 0.8 |

| Pyridine-H | 8.59 | dd, J = 8.3, 0.8 |

| Pyridine-H | 8.49 | dd, J = 8.3, 2.2 |

| NH | 9.52 | t, J = 5.9 |

| Benzyl-CH₂ | 4.54 | d, J = 5.9 |

| Ethyl-CH₂ | 4.40 | q, J = 7.1 |

Table 2: Representative ¹³C NMR Spectral Data for a Derivative, Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate mdpi.com

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C=O (Ester) | 164.32 |

| C=O (Amide) | 162.79 |

| Pyrimidine & Pyridine Carbons | 123.81 - 156.92 |

| Ethyl-CH₂ | 61.36 |

| Benzyl-CH₂ | 42.03 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula.

For various 2-(pyridin-2-yl) pyrimidine derivatives, electrospray ionization (ESI) mass spectrometry typically reveals a prominent protonated molecular ion peak [M+H]⁺, which confirms the molecular weight of the synthesized compound. mdpi.com For example, the derivative ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate shows an [M+H]⁺ peak at an m/z (mass-to-charge ratio) of 397.33, consistent with its molecular formula. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data for Selected Pyridinyl Pyrimidine Derivatives mdpi.com

| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed m/z [M+H]⁺ |

|---|---|---|---|

| Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | C₁₉H₁₅ClN₄O₃ | 397.08 | 397.33 |

| Ethyl 6-(5-((4-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | C₁₉H₁₅BrN₄O₃ | 441.03 | 441.29 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds.

The IR spectrum of a compound like ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate is expected to show several characteristic absorption bands. A strong absorption band typically appears in the range of 1710-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ethyl ester group. researchgate.net The presence of the aromatic pyridine and pyrimidine rings is confirmed by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. researchgate.net The C-O stretching of the ester group can be observed in the 1100-1300 cm⁻¹ range. researchgate.net These characteristic peaks provide clear evidence for the key functional groups within the molecule's structure.

Table 4: Characteristic IR Absorption Bands for Ethyl Pyrimidine Carboxylate Derivatives researchgate.net

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3100 |

| Aliphatic C-H | Stretch | 2980 - 2990 |

| Ester C=O | Stretch | 1715 - 1720 |

| Aromatic C=C / C=N | Stretch | 1400 - 1600 |

X-ray Single-Crystal Diffraction for Absolute Configuration and Solid-State Structure

X-ray single-crystal diffraction provides the most definitive structural proof, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of the absolute configuration and reveals details about intermolecular interactions that govern the crystal packing.

A crystallographic study on a closely related derivative, ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate, which shares the 2-(pyridin-4-yl)pyrimidine (B3282261) core, has been reported. nih.gov The analysis revealed that the compound crystallizes in the triclinic system. nih.gov A key structural feature is the relative orientation of the two heterocyclic rings; the pyridine and pyrimidine rings are nearly coplanar, forming a dihedral angle of just 3.8(1)°. nih.gov The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds, which link adjacent molecules into a cohesive three-dimensional network. nih.gov Such analyses are crucial for understanding the supramolecular chemistry of these compounds.

Table 5: Single-Crystal X-ray Diffraction Data for a Derivative, Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃N₃O₂S |

| Molecular Weight | 275.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.6579 (8) |

| b (Å) | 9.7394 (9) |

| c (Å) | 9.9188 (8) |

| α (°) | 62.661 (6) |

| β (°) | 71.416 (5) |

| γ (°) | 65.024 (6) |

| Volume (ų) | 665.35 (10) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence of the compound's purity and elemental composition.

For various ethyl pyrimidine-5-carboxylate derivatives, elemental analysis has been successfully used to validate their synthesis. researchgate.net For instance, the analysis of ethyl 4,6-diphenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate showed experimental values that were in excellent agreement with the calculated percentages for the molecular formula C₂₃H₂₃N₃O₂, confirming its composition. researchgate.net This method is a critical final check in the characterization of newly synthesized compounds.

Table 6: Elemental Analysis Data for a Derivative, Ethyl 4,6-diphenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate researchgate.net

| Element | Calculated (%) for C₂₃H₂₃N₃O₂ | Found (%) |

|---|---|---|

| Carbon (C) | 73.97 | 74.22 |

| Hydrogen (H) | 6.21 | 6.18 |

Computational Chemistry and Molecular Modeling of Ethyl 2 Pyridin 4 Yl Pyrimidine 5 Carboxylate and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely employed to investigate the electronic structure and reactivity of pyrimidine (B1678525) derivatives. ijcce.ac.iracs.org For analogs of Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate, these calculations provide a detailed picture of the molecule's geometry, electronic distribution, and orbital energies.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ucsb.edu The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. wjarr.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.com

For instance, DFT studies on pyrimidine derivatives at the B3LYP/6-311++G(d,p) level of theory have shown that these compounds can have energy gaps ranging from 3.63 eV to 3.88 eV, indicating significant chemical reactivity compared to other molecules like ibuprofen (B1674241) (6.03 eV). wjarr.com These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. tandfonline.com

Table 1: Key Quantum Chemical Parameters for Reactivity Analysis

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest better nucleophilicity. wjarr.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest better electrophilicity. wjarr.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. wjarr.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | A lower value indicates a more reactive molecule. wjarr.com |

| Electrophilicity Index (ω) | Measure of the ability to accept electrons | A higher value signifies a better electrophile. wjarr.com |

These quantum-derived parameters are not only crucial for understanding reactivity but also serve as valuable descriptors in the development of QSAR models. ucsb.edutandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org This computational technique is instrumental in predicting the activity of unsynthesized molecules, thereby prioritizing synthetic efforts and streamlining the drug discovery process. jocpr.com For pyrimidine analogs, QSAR models have been successfully developed to predict various biological activities, including anticancer and anti-inflammatory effects. nih.govscirp.org

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com Descriptors can be broadly categorized into several classes, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), and quantum-chemical (e.g., HOMO/LUMO energies, partial charges). hufocw.org

For pyrimidine derivatives, a wide array of descriptors is often calculated to capture the structural nuances that influence activity. These can include:

Electronic Descriptors: Parameters like dipole moment and partial atomic charges, which describe the molecule's electronic properties. Electron-withdrawing or donating groups can significantly alter the electronic landscape and, consequently, the biological activity. scielo.br

Steric Descriptors: These account for the size and shape of the molecule, such as molecular volume or surface area. Steric effects are crucial as they can dictate how well a ligand fits into a protein's binding pocket. scielo.br

Hydrophobic Descriptors: Often represented by the partition coefficient (logP), these descriptors quantify the molecule's lipophilicity, which is vital for its pharmacokinetic profile, including absorption and distribution. scielo.br

Topological Descriptors: These indices describe the connectivity of atoms within the molecule and are related to its size, shape, and degree of branching.

The selection of the most relevant descriptors is a critical step, often involving statistical techniques to reduce the dimensionality of the data and avoid overfitting. researchgate.nettandfonline.com

Table 2: Common Molecular Descriptors in QSAR Studies of Pyrimidine Analogs

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | LUMO Energy | Electron-accepting ability, electrophilicity. researchgate.net |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. journalwjbphs.com |

| Hydrophobic | SlogP | Lipophilicity and water solubility. journalwjbphs.com |

| Topological | EState Indices | Electrotopological state of atoms, reflecting electronic and topological characteristics. journalwjbphs.com |

| 3D Descriptors | Vsurf-W2 | Hydrophobic properties related to the 3D molecular surface. mdpi.com |

Once relevant descriptors are selected, a mathematical model is constructed to correlate them with the observed biological activity. Several statistical methods are used for this purpose, ranging from linear to more complex non-linear approaches. libretexts.org

Multiple Linear Regression (MLR): This is one of the most common methods, creating a linear equation that relates the descriptors to the activity. nih.govscirp.org While interpretable, MLR may not capture complex, non-linear relationships between structure and activity. nih.gov

Artificial Neural Networks (ANN): ANNs are powerful machine learning techniques capable of modeling complex non-linear relationships. nih.gov Studies have shown that for pyrimidine derivatives, ANN models can often achieve higher predictive accuracy (e.g., R² of 0.998) compared to MLR models (e.g., R² of 0.889), especially when intricate structure-activity landscapes are involved. nih.gov

Support Vector Machines (SVM): This is another machine learning approach used for both regression and classification, effective in handling high-dimensional data. mdpi.com

The predictive power and robustness of any QSAR model must be rigorously validated. This involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using an independent test set of compounds. hufocw.org A reliable QSAR model should have high values for the correlation coefficient (R²) and cross-validation coefficient (Q²), and a low root-mean-square error (RMSE). nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing how a ligand, such as this compound, interacts with its biological target, typically a protein receptor. nih.govresearchgate.net These methods provide critical insights into the mechanism of action at an atomic level.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. nih.gov This technique scores different poses based on their binding energy, helping to identify the most stable ligand-receptor complex. researchgate.net

For pyrimidine-based inhibitors, docking studies have revealed common interaction patterns with various kinase targets, which are often implicated in cancer. The pyrimidine core frequently acts as a hinge-binder, forming crucial hydrogen bonds with backbone atoms in the hinge region of the kinase active site. nih.govrsc.org For example, docking studies of pyrimidine derivatives into the active site of VEGFR-2, a key target in angiogenesis, have shown that specific hydrogen bonds and hydrophobic interactions are essential for inhibitory activity. rsc.org

Key interactions observed for pyrimidine analogs include:

Hydrogen Bonds: Formed between the nitrogen atoms of the pyrimidine ring and amino acid residues like cysteine or methionine in the hinge region. nih.gov

π-π Stacking: Occurs between the aromatic rings of the ligand (pyrimidine, pyridine) and aromatic residues like phenylalanine or tyrosine in the binding pocket. rsc.org

Hydrophobic Interactions: Involving nonpolar parts of the ligand and hydrophobic residues such as leucine, valine, and isoleucine.

Table 3: Example of Ligand-Target Interactions for a Pyrimidine-based Kinase Inhibitor

| Interaction Type | Ligand Moiety | Receptor Residue Example | Significance |

|---|---|---|---|

| Hydrogen Bond | Pyrimidine N-atoms | Met793 (EGFR) | Anchors the ligand in the hinge region. nih.gov |

| Hydrogen Bond | Substituent (e.g., amine) | Asp1046 (VEGFR-2) | Provides specificity and additional binding affinity. |

| Hydrophobic Interaction | Phenyl/Pyridyl Ring | Val529, Leu59 (Various Kinases) | Stabilizes the ligand within the hydrophobic pocket. researchgate.net |

| π-Cation Interaction | Pyridyl Ring | Arg129, Lys33 (Various Kinases) | Strong non-covalent interaction contributing to high affinity. researchgate.netnih.gov |

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. mdpi.com MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational flexibility of both the ligand and the receptor upon binding. nih.govmdpi.com

By running simulations for tens to hundreds of nanoseconds, researchers can:

Validate Docking Poses: A stable MD trajectory, where the ligand maintains its key interactions within the binding site, confirms the viability of the docking prediction. nih.gov

Analyze Conformational Changes: MD can reveal subtle changes in the protein's conformation induced by ligand binding, or show how the ligand adapts its own conformation to fit optimally in the binding pocket. nih.gov

Calculate Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities than simple docking scores. nih.gov

MD simulations of pyrimidine-based inhibitors have demonstrated that stable hydrogen bonds with key residues in the hinge region are maintained throughout the simulation, confirming their role as primary anchoring points. mdpi.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations provides quantitative data on the stability of the complex and the flexibility of individual residues, respectively. mdpi.commdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are potent computational tools in modern drug discovery, enabling the identification of novel bioactive molecules from large chemical libraries. These techniques have been instrumental in exploring the therapeutic potential of various heterocyclic compounds, including analogs of this compound.

Virtual screening, often coupled with molecular docking, has been successfully employed to identify novel inhibitors for various biological targets. For instance, a study focused on the design of new human lactate (B86563) dehydrogenase A (hLDHA) inhibitors utilized virtual docking screening to identify a series of ethyl pyrimidine-quinolinecarboxylate derivatives. nih.govmdpi.com This approach allowed researchers to screen a library of compounds and select promising candidates for synthesis and biological evaluation based on their predicted binding affinity and mode of interaction with the enzyme's active site. The screening led to the identification of several potent inhibitors with IC50 values in the low micromolar range. mdpi.com

The general workflow for such a virtual screening process typically involves:

Target Preparation: A high-resolution 3D structure of the target protein is obtained, often from crystallographic data.

Library Preparation: A large database of small molecules is prepared, with each molecule represented in a 3D conformation.

Molecular Docking: Each molecule in the library is computationally "docked" into the active site of the target protein. A scoring function is used to predict the binding affinity and pose of each molecule.

Hit Selection: Molecules with the best docking scores and favorable predicted interactions are selected for further experimental testing.

While a specific pharmacophore model for this compound is not extensively detailed in the public domain, pharmacophore models are generally developed based on the structural features of known active ligands. A hypothetical pharmacophore model for a kinase inhibitor, for example, might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, all arranged in a specific 3D geometry. Such a model could then be used to screen databases for new molecules that fit these criteria.

The following table summarizes the key aspects of virtual screening studies on analogous pyrimidine derivatives.

| Study Focus | Target | Screening Method | Key Findings | Reference |

| Design of novel inhibitors | Human Lactate Dehydrogenase A (hLDHA) | Virtual Docking Screening | Identification of potent ethyl pyrimidine-quinolinecarboxylate inhibitors with low micromolar IC50 values. | nih.govmdpi.com |

| Discovery of anticancer agents | Not Specified | Virtual Screening | Identification of tetrahydropyrimidine (B8763341) derivatives as potential lead compounds with good binding affinity. | mdpi.com |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion - at a theoretical, preclinical level)

Computational tools and models are used to predict a range of ADME parameters. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area.

Commonly predicted ADME properties for pyrimidine and pyridine (B92270) analogs include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a compound will distribute throughout the body.

Metabolism: The likelihood of metabolism by cytochrome P450 (CYP) enzymes is a key prediction. Identifying potential sites of metabolism can guide chemical modifications to improve metabolic stability.

Excretion: Properties related to renal clearance and potential for being a substrate of transporters like P-glycoprotein are often evaluated.

Toxicity: In silico models can also predict potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Studies on various heterocyclic compounds, including pyrimidine derivatives, have demonstrated the utility of these predictive models. For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives designed as EGFR inhibitors showed that these compounds possess drug-like properties. nih.gov Similarly, in silico ADME analysis of sulfonamide derivatives has been used to assess their potential as therapeutic agents. nih.gov

The following table presents a hypothetical in silico ADME profile for a compound like this compound, based on general characteristics of similar heterocyclic molecules found in the literature.

| ADME Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Indicates potential for good oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests the compound can cross the intestinal barrier. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | The extent of binding can affect the free drug concentration. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Influences the compound's potential for central nervous system effects. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions involving this major metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Provides insight into the potential route of elimination. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Indicates a low likelihood of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

It is crucial to note that these are theoretical predictions and require experimental validation. However, they serve as valuable guides in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles.

Biological Activity and Medicinal Chemistry Applications Preclinical Focus

General Biological Significance of Pyrimidine (B1678525) Scaffolds

The pyrimidine ring system is a fundamental building block in nature and medicinal chemistry. Pyrimidines are integral components of nucleic acids (uracil, thymine, and cytosine), playing a crucial role in genetic coding and cellular function. Beyond their role in DNA and RNA, the pyrimidine scaffold is found in essential molecules like thiamine (B1217682) (vitamin B1) and in various synthetic compounds with a broad spectrum of pharmacological activities.

In the realm of drug discovery, pyrimidine derivatives are recognized as "privileged structures" because of their ability to interact with a wide array of biological targets. This versatility has led to their successful development as antibacterial, antiviral, antimalarial, anti-inflammatory, and anticancer agents. nih.govencyclopedia.pub Several FDA-approved drugs, such as the anticancer agents 5-Fluorouracil and Gemcitabine, feature a pyrimidine core, highlighting the scaffold's therapeutic importance. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, which is a key feature for binding to biological macromolecules like enzymes and receptors. This inherent biological activity makes pyrimidine-containing compounds, including those hybridized with other heterocycles like pyridine (B92270), attractive candidates for the development of novel therapeutics.

Anti-Fibrosis Activity (In Vitro Studies)

While direct studies on the anti-fibrotic activity of Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate are not extensively documented in publicly available research, significant findings from studies on its close structural isomers, specifically 2-(pyridin-2-yl) pyrimidine derivatives, provide strong evidence for the potential of this chemical class in combating fibrosis. nih.govnih.govresearchgate.net Research into these related compounds has focused on their effects on hepatic fibrosis, a condition characterized by excessive collagen deposition in the liver. nih.govnih.gov

The activation of hepatic stellate cells (HSCs) is a critical event in the progression of liver fibrosis. In preclinical in vitro models, various novel 2-(pyridin-2-yl) pyrimidine derivatives have been evaluated for their ability to inhibit the proliferation of immortalized rat hepatic stellate cells (HSC-T6). nih.govnih.govresearchgate.net In one such study, a series of newly synthesized compounds were tested, and several demonstrated superior anti-fibrotic activities compared to the control drug Pirfenidone. nih.govnih.gov The most potent compounds, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, exhibited significant inhibitory effects on HSC-T6 cells. nih.gov

The table below summarizes the inhibitory activity of selected 2-(pyridin-2-yl) pyrimidine analogues against HSC-T6 cells.

| Compound | Structure | IC₅₀ (μM) against HSC-T6 Cells | Reference |

|---|---|---|---|

| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | 2-(pyridin-2-yl) pyrimidine derivative | 45.69 | nih.gov |

| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | 2-(pyridin-2-yl) pyrimidine derivative | 45.81 | nih.gov |

| Pirfenidone (Control) | Standard anti-fibrotic drug | >100 | nih.gov |

A hallmark of fibrosis is the excessive production and deposition of extracellular matrix proteins, particularly collagen type I. The expression of Collagen type I alpha 1 (COL1A1) is a key indicator of fibrotic activity. Studies on 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated their ability to effectively inhibit the expression of COL1A1 in HSC-T6 cells, as measured by ELISA (Enzyme-Linked Immunosorbent Assay). nih.govnih.gov The most active compounds from these studies significantly reduced the levels of COL1A1 protein, indicating their potential to halt the progression of fibrosis by directly targeting collagen synthesis. nih.govnih.gov

Hydroxyproline (B1673980) is a major component of the protein collagen, and its quantification serves as an indirect measure of total collagen content. In anti-fibrosis research, the hydroxyproline assay is a standard method to assess the efficacy of potential therapeutic agents. Preclinical evaluations of 2-(pyridin-2-yl) pyrimidine derivatives showed that the lead compounds effectively decreased the amount of hydroxyproline in the cell culture medium of HSC-T6 cells. nih.govnih.gov This reduction in hydroxyproline content corroborates the findings from collagen expression studies and confirms the anti-fibrotic potential of this class of compounds. nih.gov

The enzyme collagen prolyl 4-hydroxylase (CP4H) is crucial for the proper folding and stability of collagen molecules. Its inhibition is a key therapeutic strategy for reducing pathological collagen deposition. The design of the aforementioned 2-(pyridin-2-yl) pyrimidine derivatives was based on their potential to act as CP4H inhibitors. nih.gov Their demonstrated ability to reduce collagen and hydroxyproline levels in cellular assays suggests that they may exert their anti-fibrotic effects, at least in part, through the inhibition of this key enzyme. nih.govnih.gov

Anticancer and Antitumor Potential (Preclinical Models)

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. encyclopedia.pubresearchgate.net Numerous pyrimidine derivatives have been developed that exhibit potent antitumor activities through various mechanisms of action. encyclopedia.pubresearchgate.net While specific preclinical studies focusing on the anticancer activity of this compound are limited, the broader class of molecules containing the 2-(pyridin-4-yl)pyrimidine (B3282261) core has shown significant promise.

For instance, a series of oxazolo[5,4-d]pyrimidines were synthesized and evaluated for their anticancer properties. mdpi.com One of the most active compounds identified was N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea, which contains the 2-(pyridin-4-yl)pyrimidine moiety as its core structure. mdpi.com This particular derivative was found to be a potent inhibitor of Aurora kinase A (AURKA) and exhibited significant cytotoxic activity against the HCT116 human colorectal carcinoma cell line, with an IC₅₀ value lower than 100 nM. mdpi.com

This finding suggests that the 2-(pyridin-4-yl)pyrimidine scaffold can be effectively utilized as a template for designing potent kinase inhibitors and other anticancer agents. The general anticancer potential of pyrimidine and pyridine-containing heterocycles is well-documented, with many derivatives showing activity against a wide range of human tumor cell lines, including leukemia, lung, colon, and breast cancers. nih.gov The mechanism of action for many such compounds involves the inhibition of key cellular processes like tubulin polymerization or the activity of protein kinases essential for cancer cell proliferation. nih.gov

Anti-Inflammatory Activities (Preclinical Models)

In addition to their anticancer properties, pyrimidine derivatives have also been investigated for their anti-inflammatory potential. nih.gov Inflammation is a key process in many diseases, and the enzymes involved in the inflammatory cascade are important therapeutic targets.

The cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory process, as they are responsible for the production of prostaglandins. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Several pyrimidine derivatives have been synthesized and evaluated as selective COX-2 inhibitors. wisdomlib.orgnih.gov This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. wisdomlib.org Studies on various pyrimidine-based compounds have shown potent and selective inhibition of the COX-2 enzyme, with some compounds exhibiting activity comparable to or greater than established anti-inflammatory drugs like celecoxib (B62257) and diclofenac. nih.govmdpi.com

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative | COX-2 | 0.04 nih.gov | High |

| Pyrimidine-based sulfonamide phenyl pharmacophore | COX-2 | 0.0127 mdpi.com | High |

This table showcases the COX-2 inhibitory potential of various pyrimidine-based compounds.

The inhibition of COX enzymes by pyrimidine derivatives directly leads to a reduction in the production of Prostaglandin E2 (PGE2), a key mediator of inflammation. nih.gov The anti-inflammatory mechanism of pyrimidine-based agents is generally associated with the suppression of PGE2 generation. nih.gov By inhibiting the activity of COX-1 and COX-2, these compounds effectively block the synthesis of PGE2, thereby alleviating inflammatory symptoms. nih.gov The ability to modulate PGE2 levels is a critical aspect of the anti-inflammatory profile of this class of compounds.

Inhibition of Transcription Factors (e.g., AP-1, NF-κB)

There is no publicly available scientific literature demonstrating or investigating the inhibitory activity of this compound on transcription factors such as Activator Protein-1 (AP-1) or Nuclear Factor-kappa B (NF-κB). While various other pyrimidine derivatives have been explored for such properties, no specific preclinical data exists for the title compound.

Antimicrobial Properties (Preclinical)

No preclinical studies detailing the antimicrobial properties of this compound have been identified in the reviewed scientific literature. The following subsections specify the lack of data for distinct antimicrobial activities.

Antibacterial Activity

There are no available preclinical data to support or refute the antibacterial activity of this compound against any bacterial strains.

Antifungal Activity

Preclinical studies investigating the antifungal properties of this compound have not been reported in the accessible scientific literature.

Antiviral Activity (e.g., HIV-1 NNRTIs)

No preclinical research has been published to indicate that this compound possesses antiviral activity. Specifically, there is no evidence to suggest its evaluation as a Human Immunodeficiency Virus Type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (NNRTI). While the broader class of 2,4,5-trisubstituted pyrimidines has been investigated for anti-HIV activity, data for this particular compound is absent.

Inhibition of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) Nucleosidase

There is no information available in the scientific literature regarding the evaluation of this compound as an inhibitor of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase.

Other Investigated Biological Activities (Preclinical)

A comprehensive search of scientific databases did not yield any preclinical studies on other specific biological activities of this compound. While synthesis of the compound has been reported, its biological evaluation appears to be largely undocumented in the public domain. nih.gov

An Examination of the Preclinical Biological Activity and Structure-Activity Relationship of this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a pyridin-4-yl group at the C-2 position and an ethyl carboxylate group at the C-5 position. This scaffold is of interest in medicinal chemistry due to the diverse biological activities associated with the pyrimidine nucleus. This article focuses on the preclinical biological activities and structure-activity relationships of this specific compound and its close structural analogs, based on available scientific literature.

Potential Research Applications and Future Perspectives

Development as Probes for Biological Systems

The inherent properties of the pyridine (B92270) and pyrimidine (B1678525) rings make this compound a candidate for the development of biological probes. The nitrogen atoms in these heterocyclic systems can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules. By modifying the core structure with fluorescent tags or other reporter groups, derivatives of Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate could be engineered to selectively bind to and visualize specific enzymes, receptors, or other cellular targets. Such probes would be invaluable for studying complex biological processes and elucidating the mechanisms of disease.

Scaffold for Novel Compound Libraries and Drug Discovery

The pyrimidine moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov This makes this compound an excellent starting point for creating libraries of novel compounds for drug discovery. nih.gov Researchers have synthesized numerous pyrimidine derivatives that exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govchemimpex.comnih.gov

The pyridine ring also plays a crucial role in the pharmacological profile of many drugs, often enhancing biochemical potency, metabolic stability, and cell permeability. nih.govnih.gov The combination of these two pharmacologically significant heterocycles in one molecule provides a robust scaffold for developing new therapeutic agents. For instance, pyrimidine-quinoline hybrids have been synthesized and investigated as potent inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. semanticscholar.orgmdpi.com Similarly, various 2-(pyridin-2-yl) pyrimidine derivatives have been developed and tested for their anti-fibrotic activity. nih.govmdpi.com

Table 1: Examples of Biologically Active Pyrimidine Derivatives

| Compound Class | Target/Activity | Research Focus |

|---|---|---|

| Pyrimidine-Quinoline Hybrids | hLDHA/hLDHB Inhibition | Anticancer Agents |

| 2-(Pyridin-2-yl) Pyrimidine Derivatives | Anti-fibrosis | Anti-fibrotic Drugs |

| Pyrimidine-based FAK inhibitors | FAK Kinase Inhibition | Anticancer (TNBC) |

| 2,4-di(arylamino)pyrimidine Derivatives | EGFR Kinase Inhibition | Anticancer Agents |

| Pyrimidine-Sulfonamide Hybrids | EGFR Inhibition | Anticancer Agents |

This table showcases the diverse therapeutic targets of compounds built upon the pyrimidine scaffold, highlighting its versatility in drug discovery.

Advanced Chemical Biology Tools

Beyond its potential as a biological probe, this compound can serve as a foundational structure for more sophisticated chemical biology tools. By incorporating photo-crosslinkers or affinity tags, derivatives can be designed for target identification and validation studies. These tools would enable researchers to covalently label and isolate the binding partners of the compound within a cellular context, providing direct insights into its mechanism of action and identifying novel therapeutic targets.

Agrochemical Research Applications

The application of pyrimidine derivatives extends into the field of agrochemicals. chemimpex.comchemimpex.com Various compounds containing the pyrimidine ring are used in the formulation of herbicides, pesticides, and fungicides to protect crops and improve yields. chemimpex.comchemimpex.com The structural features of this compound make it a candidate for derivatization and screening for potential agrochemical activity. By exploring different substitutions on the pyridine and pyrimidine rings, it may be possible to develop new agents with enhanced efficacy and better environmental profiles for crop protection.

Exploration of New Synthetic Pathways for Analog Generation

The generation of diverse analogs of this compound is crucial for exploring its full potential. Research into novel synthetic methodologies allows for the efficient creation of compound libraries with a wide range of structural modifications. jchemrev.com Synthetic strategies often involve multi-component reactions or metal-catalyzed cross-coupling reactions to build upon the core heterocyclic structure. nih.govsemanticscholar.orgmdpi.comresearchgate.net For example, the Pfitzinger reaction has been used to prepare key intermediates for pyrimidine-quinoline hybrids, while Suzuki-Miyaura coupling is employed to add aryl groups to the pyrimidine ring. nih.govsemanticscholar.orgmdpi.com The development of efficient, high-yield synthetic routes is essential for advancing the study of this compound and its derivatives in both medicinal and materials science.

Table 2: Synthetic Methodologies for Pyrimidine Analogs

| Reaction Type | Purpose | Key Reagents/Conditions |

|---|---|---|

| Pfitzinger Reaction | Synthesis of quinoline (B57606) intermediates | Isatin derivatives, acetophenones |

| Suzuki-Miyaura Coupling | C-C bond formation (arylation) | Arylboronic acids, Palladium catalyst (e.g., Pd(dppf)Cl2) |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution on the pyrimidine ring | Amines, acidic or basic conditions |

| Amide Coupling | Formation of amide derivatives | EDCI, HOBT |

This table summarizes common synthetic reactions used to create diverse libraries of pyrimidine-based compounds for further research.

Deepening Mechanistic Understanding at the Molecular Level

Future research will focus on elucidating the precise molecular mechanisms through which derivatives of this compound exert their biological effects. This involves detailed structure-activity relationship (SAR) studies to understand how specific structural modifications influence biological activity. nih.gov Techniques such as X-ray crystallography can provide insights into how these compounds bind to their protein targets, revealing key interactions at the atomic level. This molecular-level understanding is critical for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their potential development into new drugs or research tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via modified Biginelli reactions, involving condensation of pyridine-4-carbaldehyde derivatives with ethyl acetoacetate and urea/thiourea analogs. Key parameters include acid catalysts (e.g., HCl in ethanol), temperature (60–80°C), and solvent polarity. For example, trifluoromethyl-substituted analogs require precise stoichiometric control to avoid side reactions . Yield optimization often involves iterative adjustments to reaction time and catalyst loading, validated by HPLC purity checks.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer: Use a combination of NMR (¹H/¹³C, COSY, HSQC) to resolve pyrimidine and pyridine ring protons and carbons. X-ray crystallography (via SHELX refinement ) is critical for confirming regiochemistry, especially when substituent positions influence biological activity. Mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity (>95%). Polar solvents (e.g., DMSO-d₆) enhance NMR resolution for hydrogen-bonding functional groups .

Q. What computational tools predict the compound’s solubility and stability under physiological conditions?

- Methodological Answer: Employ molecular dynamics simulations (e.g., GROMACS) with explicit solvent models to estimate logP and solubility. DFT calculations (B3LYP/6-31G*) assess stability of tautomeric forms and hydrolytic degradation pathways. Experimentally, pH-dependent stability studies (1–14) with UV-Vis spectroscopy track degradation kinetics, particularly for ester and pyridine moieties .

Advanced Research Questions

Q. How do substituent variations at the pyridine and pyrimidine rings affect bioactivity, and how can contradictory data be resolved?

- Methodological Answer: Compare analogs (e.g., bromo, trifluoromethyl, or aminopiperidinyl substituents) using SAR studies. For example, 5-bromo derivatives show enhanced kinase inhibition, while 4-aminopiperidinyl groups improve solubility . Contradictions in bioactivity data (e.g., IC₅₀ variability) require normalization against control scaffolds and validation via orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for X-ray studies?

- Methodological Answer: Use solvent vapor diffusion with mixed solvents (e.g., ethyl acetate/hexane) to improve crystal lattice packing. SHELXD is recommended for phase determination in cases of twinning or weak diffraction. For flexible substituents (e.g., ester groups), low-temperature (100 K) data collection reduces thermal motion artifacts. Pair with Hirshfeld surface analysis to identify intermolecular interactions driving crystallization .

Q. How can in silico docking elucidate the compound’s interaction with biological targets like kinases or GPCRs?

- Methodological Answer: Perform ensemble docking (AutoDock Vina) using multiple receptor conformations from MD trajectories. Validate poses with MM-GBSA binding free energy calculations. For example, pyridine-pyrimidine hybrids show π-π stacking with kinase ATP pockets, while ester groups form hydrogen bonds with catalytic lysines . Cross-validate with mutagenesis studies (e.g., Ala-scanning) to confirm critical residues .

Q. What experimental designs address low reproducibility in biological assays for this compound?

- Methodological Answer: Standardize assay conditions: (1) Use synchronized cell lines (e.g., HeLa S3) for proliferation assays; (2) pre-equilibrate compound solutions in assay buffers to prevent precipitation; (3) include internal controls (e.g., staurosporine for apoptosis). For enzymatic assays, quantify active compound concentration via LC-MS/MS to adjust for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.